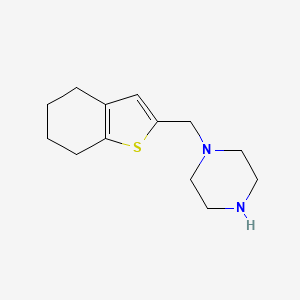
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine
Overview
Description
“1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine” is a chemical compound with the CAS Number: 1250557-86-8 . It has a molecular weight of 236.38 and its IUPAC name is 1-(4,5,6,7-tetrahydro-1-benzothien-2-ylmethyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h9,14H,1-8,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Unfortunately, the available resources do not provide further information on its physical and chemical properties such as density, boiling point, melting point, and flash point .Scientific Research Applications
Development and Therapeutic Potential
1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine and its derivatives have shown a wide range of potential therapeutic applications, as indicated by various research studies. These applications span across multiple areas of medicine, showcasing the compound's versatility and significance in drug development.
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, is currently in Phase 1/2 clinical studies for treating tuberculosis (TB). This compound targets the decaprenylphosphoryl ribose oxidase DprE1, essential for the synthesis of arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. The pilot clinical studies have raised optimism for its development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
Broad Therapeutic Uses
Piperazine derivatives are recognized for their broad therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus facilitates a significant difference in the medicinal potential of the resultant molecules. This diversity underscores the scaffold's flexibility as a building block in drug discovery for various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Several piperazine-based molecules, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, have been reported. These findings highlight piperazine's role as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the scaffold's potential in addressing global health challenges like tuberculosis (Girase et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h9,14H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLYIIXLSILJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
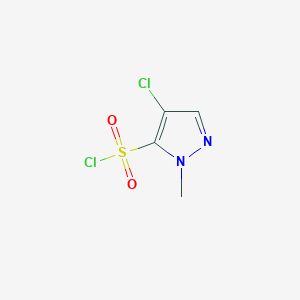


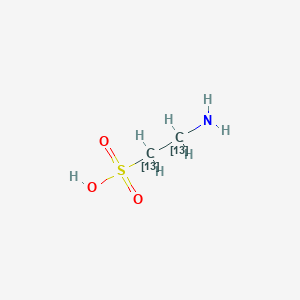
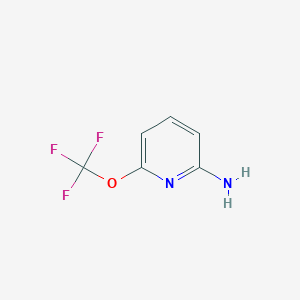
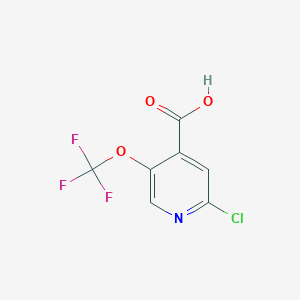
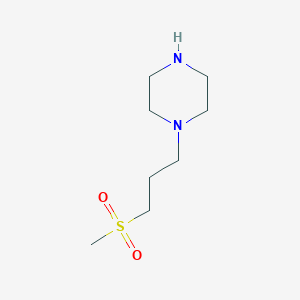
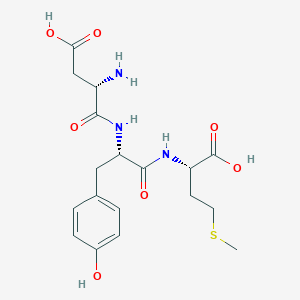
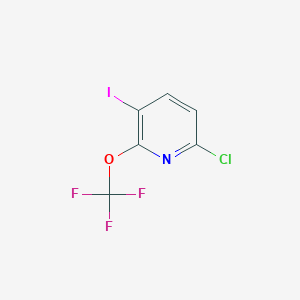
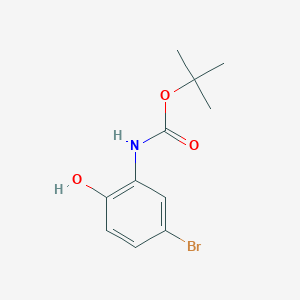

![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)
![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)